6-Chloro-2-fluoro-3-methoxyphenylacetic acid

CAS No.: 1017777-83-1

Cat. No.: VC2816646

Molecular Formula: C9H8ClFO3

Molecular Weight: 218.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017777-83-1 |

|---|---|

| Molecular Formula | C9H8ClFO3 |

| Molecular Weight | 218.61 g/mol |

| IUPAC Name | 2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid |

| Standard InChI | InChI=1S/C9H8ClFO3/c1-14-7-3-2-6(10)5(9(7)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |

| Standard InChI Key | SZVJYTRCVDHYHX-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)Cl)CC(=O)O)F |

| Canonical SMILES | COC1=C(C(=C(C=C1)Cl)CC(=O)O)F |

Introduction

Chemical Structure and Properties

Basic Chemical Information

6-Chloro-2-fluoro-3-methoxyphenylacetic acid possesses a distinct chemical profile characterized by its molecular formula and structural attributes. The table below summarizes its fundamental chemical information:

| Property | Value |

|---|---|

| IUPAC Name | 2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid |

| CAS Number | 1017777-83-1 |

| Molecular Formula | C₉H₈ClFO₃ |

| Molecular Weight | 218.61 g/mol |

| Standard InChI | InChI=1S/C9H8ClFO3/c1-14-7-3-2-6(10)5(9(7)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |

| Standard InChIKey | SZVJYTRCVDHYHX-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)Cl)CC(=O)O)F |

The compound contains three oxygen atoms, one chlorine atom, and one fluorine atom within its structure . These functional groups contribute significantly to its chemical behavior and reactivity patterns.

Physical Properties

The physical characteristics of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid provide important insights for handling, storage, and application development:

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 134-137 °C |

| LogP | 2.11480 |

| Polar Surface Area (PSA) | 46.53000 |

| Recommended Storage Temperature | Ambient |

The melting point range of 134-137 °C indicates the compound's thermal stability under standard conditions . With a LogP value of 2.11480, the compound demonstrates moderate lipophilicity, suggesting potential for membrane permeability in biological systems .

Structural Characteristics

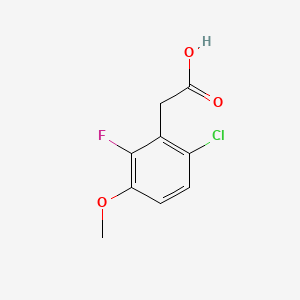

The molecular structure of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid features a phenyl ring with three substitutions: a chlorine atom at position 6, a fluorine atom at position 2, and a methoxy group at position 3. The acetic acid moiety (-CH₂COOH) extends from the phenyl ring. This specific arrangement of functional groups creates a unique electronic environment that influences the compound's chemical reactivity and biological interactions.

The halogen substituents (chlorine and fluorine) contribute to the compound's lipophilicity and affect its electron distribution, while the methoxy group introduces additional polarity and hydrogen bond acceptor capabilities. Together, these structural elements establish the compound's distinctive physicochemical profile and reactivity patterns.

Synthesis and Chemical Reactions

Key Chemical Reactions

6-Chloro-2-fluoro-3-methoxyphenylacetic acid can participate in various chemical transformations typical of carboxylic acids and aromatic compounds with halogen substituents:

-

Esterification reactions with alcohols to form corresponding esters

-

Amidation reactions with amines to form amides

-

Reduction reactions to form alcohols

-

Halogen exchange reactions, particularly at the chlorine position

-

Nucleophilic substitution reactions where halogen atoms can be replaced by other functional groups

These reactions provide versatile pathways for derivatization and functional group transformation, expanding the compound's potential utility in synthetic chemistry and drug development.

Biological Applications

Antimicrobial Properties

One of the most notable biological activities of 6-Chloro-2-fluoro-3-methoxyphenylacetic acid is its antimicrobial properties. The compound has demonstrated significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development. The specific mechanism of this antimicrobial action may relate to the compound's unique structural features, which enable it to interact with bacterial cellular components.

The halogenated phenylacetic acid structure is found in several antimicrobial agents, and the specific pattern of substitution in this compound appears to confer advantageous activity profiles. The lipophilicity contributed by the halogen substituents potentially facilitates membrane penetration, while the acetic acid moiety may interact with specific bacterial targets.

Environmental and Analytical Applications

Beyond pharmaceutical applications, 6-Chloro-2-fluoro-3-methoxyphenylacetic acid and its derivatives have potential environmental monitoring applications. The compound can be utilized in designing fluorescent probes for detecting pollutants and toxins in environmental samples. These probes offer sensitivity and selectivity, providing non-toxic solutions for monitoring contaminants in water and soil.

In analytical chemistry, derivatives of this compound may serve in assays for detecting:

-

Pesticide residues in environmental samples

-

Microbial contamination in food products

-

Chemical contaminants in water supplies

These applications leverage the compound's distinct structural features and reactivity patterns to create specific and sensitive detection systems for environmental and food safety monitoring.

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H332 | Harmful if inhaled |

These classifications indicate that the compound requires appropriate safety measures during handling to minimize exposure risk.

Comparison with Similar Compounds

6-Chloro-2-fluoro-3-methoxyphenylacetic acid belongs to a family of substituted phenylacetic acids. Comparing it with structurally related compounds provides insights into structure-activity relationships and potential applications:

| Compound | Key Structural Difference | Notable Properties |

|---|---|---|

| 6-Chloro-2-fluoro-3-methoxyphenylacetic acid | Reference compound | Antimicrobial activity against Gram-positive bacteria |

| 2-Fluoro-3-methoxyphenylacetic acid | Lacks chlorine at position 6 | Potentially different lipophilicity and biological activity profile |

| 6-Chloro-2-fluoro-3-methylphenylacetic acid | Methyl group instead of methoxy at position 3 | Different hydrogen bonding capabilities and electronic properties |

| 6-Chloro-2-fluoro-3-methoxyphenylacetonitrile | Nitrile group instead of carboxylic acid | Different reactivity and potentially different biological activities |

These structural variations influence physical properties, chemical reactivity, and biological activity, highlighting the importance of specific functional group arrangements in determining compound behavior .

Current Research and Future Prospects

Current research involving 6-Chloro-2-fluoro-3-methoxyphenylacetic acid focuses primarily on:

-

Exploring its antimicrobial potential against various bacterial strains, particularly antibiotic-resistant organisms

-

Investigating structure-activity relationships to develop more potent derivatives

-

Employing the compound as a building block in medicinal chemistry

-

Developing analytical applications for environmental and food safety monitoring

Future research directions may include:

-

Detailed mechanistic studies of its antimicrobial action

-

Development of novel synthetic pathways for more efficient production

-

Exploration of additional biological activities beyond antimicrobial effects

-

Investigation of potential synergistic effects with established antimicrobial agents

-

Computational studies to predict optimal structural modifications for enhanced activity

These research avenues will further elucidate the compound's potential across multiple scientific disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume